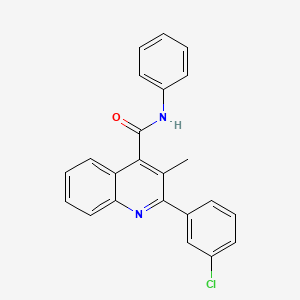METHANONE](/img/structure/B4160797.png)
[6-BROMO-2-(2-PYRIDYL)-4-QUINOLYL](4-METHYL-1H-PYRAZOL-1-YL)METHANONE
概要
説明
[6-BROMO-2-(2-PYRIDYL)-4-QUINOLYL](4-METHYL-1H-PYRAZOL-1-YL)METHANONE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with a bromo group, a pyrazole moiety, and a pyridine ring, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-BROMO-2-(2-PYRIDYL)-4-QUINOLYL](4-METHYL-1H-PYRAZOL-1-YL)METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Bromination: The quinoline core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.
Pyrazole Formation: The pyrazole moiety is introduced through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Coupling with Pyridine: Finally, the pyrazole-containing intermediate is coupled with a pyridine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
[6-BROMO-2-(2-PYRIDYL)-4-QUINOLYL](4-METHYL-1H-PYRAZOL-1-YL)METHANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced at specific functional groups, depending on the reagents and conditions used.
Cyclization Reactions: The presence of multiple heteroatoms allows for potential cyclization reactions to form new ring structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine can yield an amino-quinoline derivative, while oxidation of the pyrazole moiety can lead to pyrazole-N-oxide derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of [6-BROMO-2-(2-PYRIDYL)-4-QUINOLYL](4-METHYL-1H-PYRAZOL-1-YL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-bromo-1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the quinoline and pyridine moieties.
2-(2-pyridinyl)quinoline: A quinoline derivative with a pyridine ring but without the bromo and pyrazole groups.
Uniqueness
[6-BROMO-2-(2-PYRIDYL)-4-QUINOLYL](4-METHYL-1H-PYRAZOL-1-YL)METHANONE is unique due to its combination of a quinoline core, a bromo substituent, a pyrazole moiety, and a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(6-bromo-2-pyridin-2-ylquinolin-4-yl)-(4-methylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O/c1-12-10-22-24(11-12)19(25)15-9-18(17-4-2-3-7-21-17)23-16-6-5-13(20)8-14(15)16/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYGTHWEBKTIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4160721.png)
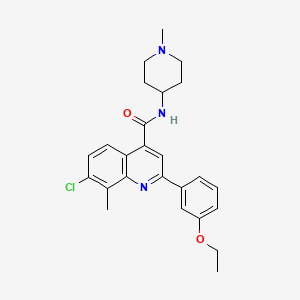

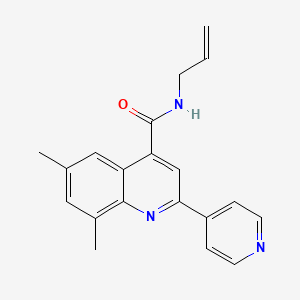
![N-[(2-bromophenyl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B4160738.png)
![N-[4-ethyl-5-methyl-3-(1-piperidinylcarbonyl)-2-thienyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4160741.png)
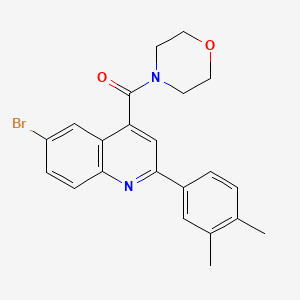
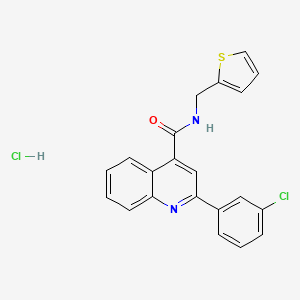
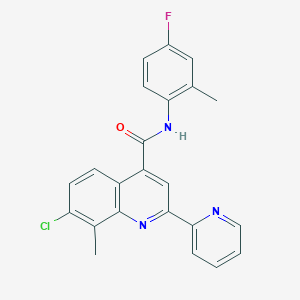
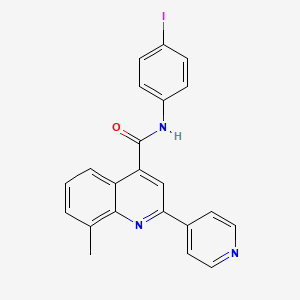
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-methoxyphenyl)quinoline](/img/structure/B4160780.png)
![2-(2-chlorophenyl)-4-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4160781.png)
![8-chloro-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4160795.png)
